molecular formula C12H8N2O3S B602048 2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid CAS No. 407582-48-3

2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B602048
CAS No.: 407582-48-3
M. Wt: 260.27
InChI Key:
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Description

2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid is a complex organic compound with the molecular formula C14H10N2O3S This compound is known for its unique structure, which includes a cyano group, a hydroxyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 3-cyano-4-hydroxybenzaldehyde with thioacetamide under acidic conditions to form the thiazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 5-position of the thiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyano group may produce an amine derivative.

Scientific Research Applications

2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The cyano and hydroxyl groups can form hydrogen bonds with enzymes or receptors, affecting their activity. The thiazole ring may also play a role in stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester: This compound is similar in structure but has an ethyl ester group instead of a carboxylic acid group.

    α-Cyano-4-hydroxycinnamic acid: Another compound with a cyano and hydroxyl group, but with a different core structure.

Uniqueness

This compound is unique due to its combination of functional groups and the presence of a thiazole ring. This structure allows for specific interactions with biological targets, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S/c1-6-10(12(16)17)18-11(14-6)7-2-3-9(15)8(4-7)5-13/h2-4,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDGVDDELZNDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)O)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735575
Record name 2-(3-Cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407582-48-3
Record name 2-(3-Cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-CYANO-4-HYDROXYPHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV8DAC6G3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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